Reduced Critical Micelle Concentration (CMC) Relative to Didecyl Dimethyl Ammonium Chloride
The critical micelle concentration (CMC) of dialkyl quaternary ammonium compounds decreases logarithmically with increasing alkyl chain length, and dicetyl methyl benzyl ammonium chloride (C16 symmetric) is predicted to exhibit a substantially lower CMC than its C10 analog, didecyl dimethyl ammonium chloride (DDAC). For a homologous series of dialkyl dimethyl ammonium chlorides, the CMC at 25 °C drops from approximately 2.0 × 10⁻² M for dioctyl (C8) to 2.2 × 10⁻⁴ M for didodecyl (C12) [1]. Extrapolation using the Klevens equation suggests that the target di-C16 compound exhibits a CMC in the range of 10⁻⁵ to 10⁻⁶ M, representing a >100-fold reduction compared to DDAC [1]. This CMC depression enhances the compound's ability to form micelles at lower concentrations, improving solubilization of hydrophobic actives in concentrated disinfectant formulations.
| Evidence Dimension | Critical Micelle Concentration (CMC) at 25 °C |
|---|---|
| Target Compound Data | Estimated 10⁻⁵ – 10⁻⁶ M (extrapolated from C16 chain length; no direct experimental measurement available) |
| Comparator Or Baseline | Didecyl dimethyl ammonium chloride (DDAC, C10): ~2.0 × 10⁻³ M; Dioctyl dimethyl ammonium chloride (C8): ~2.0 × 10⁻² M [1] |
| Quantified Difference | Predicted >100-fold lower CMC compared to DDAC (C10) and >1000-fold lower compared to C8 analogs |
| Conditions | Aqueous solution, 25 °C, based on Klevens equation extrapolation for dialkyl dimethyl ammonium chloride homologous series |
Why This Matters
A lower CMC enables formulation of disinfectant concentrates that remain stable and efficacious upon dilution, reducing surfactant load and potential for phase separation compared to shorter-chain QACs.
- [1] Rosen, M. J., & Kunjappu, J. T. (2012). Surfactants and Interfacial Phenomena (4th ed.). John Wiley & Sons, Chapter 4: Micelle Formation by Surfactants. View Source
